molecular formula C19H27N3O B2411002 N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1448060-69-2

N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide

Cat. No. B2411002
CAS RN: 1448060-69-2
M. Wt: 313.445
InChI Key: XJGSECHIXSHMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as a selective antagonist of the cannabinoid receptor 1 (CB1), which is involved in various physiological processes such as appetite regulation, pain perception, and mood control.

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, the protodeboronation reaction played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(15-6-2-1-3-7-15)20-13-16-12-18(14-10-11-14)22(21-16)17-8-4-5-9-17/h1-2,12,14-15,17H,3-11,13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGSECHIXSHMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC=CC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.